Cas no 79868-22-7 (4-nitro-N,N-dipropylbenzamide)
4-nitro-N,N-dipropylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-nitro-N,N-dipropylbenzamide
- 4-Nitro-benzoesaeure-dipropylamid
- 4-nitro-benzoic acid dipropylamide
- AC1L88FZ
- Benzamide, p-nitro-N,N-dipropyl-
- N,N-dipropyl-4-nitrobenzamide
- NSC406864
- Oprea1_674718
- p-nitrobenzoic acid dipropylamide
- 4-Nitro-N,N-di-n-propylbenzamide
- QMXJBGRHVJEDCV-UHFFFAOYSA-N
- DTXSID90324505
- AKOS003857061
- 4-nitro-N,N-dipropyl-benzamide
- 79868-22-7
- CS-0455913
- SCHEMBL11061489
- NSC-406864
-
- MDL: MFCD00757402
- Inchi: 1S/C13H18N2O3/c1-3-9-14(10-4-2)13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: QMXJBGRHVJEDCV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])N(CCC)CCC
Computed Properties
- Exact Mass: 250.13200
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- PSA: 66.13000
- LogP: 3.38020
4-nitro-N,N-dipropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F646629-250mg |
4-Nitro-N,N-di-n-propylbenzamide |
79868-22-7 | 97 | 250mg |
RMB 2303.20 | 2025-02-21 | |
| Cooke Chemical | F646629-1g |
4-Nitro-N,N-di-n-propylbenzamide |
79868-22-7 | 97 | 1g |
RMB 7381.60 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526580-1g |
4-Nitro-N,N-dipropylbenzamide |
79868-22-7 | 98% | 1g |
¥4524.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526580-5g |
4-Nitro-N,N-dipropylbenzamide |
79868-22-7 | 98% | 5g |
¥11232.00 | 2024-07-28 |
4-nitro-N,N-dipropylbenzamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-nitro-N,N-dipropylbenzamide
4-Nitro-N,N-Dipropylbenzamide (CAS No 79868-22-7): A Comprehensive Overview
4-Nitro-N,N-Dipropylbenzamide, identified by the CAS registry number 79868-22-7, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is a derivative of benzamide, with a nitro group attached at the para position and two propyl groups as substituents on the nitrogen atom. Its molecular formula is C13H19NO3, and it exhibits a melting point of approximately 105°C. The compound is typically synthesized through a series of organic reactions, including nitration and alkylation processes, which are well-documented in the chemical literature.
The structure of 4-nitro-N,N-dipropylbenzamide is characterized by its aromatic benzene ring, which serves as the central framework. The nitro group (-NO2) at the para position imparts strong electron-withdrawing effects, significantly influencing the compound's reactivity and stability. The two propyl groups attached to the nitrogen atom contribute to the molecule's hydrophobicity and solubility properties. These structural features make it a versatile compound with potential applications in pharmaceuticals, agrochemicals, and materials science.
In recent years, researchers have explored the potential of 4-nitro-N,N-dipropylbenzamide in drug development. Studies have shown that this compound exhibits promising anti-inflammatory and analgesic properties, making it a candidate for therapeutic agents targeting conditions such as arthritis and neuropathic pain. Additionally, its ability to modulate cellular signaling pathways has been investigated in cancer research, where it has demonstrated potential as an anti-proliferative agent.
The synthesis of CAS No 79868-22-7 involves a multi-step process that begins with the nitration of benzamide to introduce the nitro group. This is followed by alkylation reactions to attach the propyl groups to the nitrogen atom. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring greener and more efficient methodologies to enhance yield and reduce environmental impact.
In terms of applications, 4-nitro-N,N-dipropylbenzamide has found utility in the formulation of agrochemicals, particularly as a component in herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism makes it effective in controlling unwanted vegetation. Furthermore, its role as an intermediate in the synthesis of more complex molecules has been explored in materials science, where it contributes to the development of advanced polymers and coatings.
The environmental impact of CAS No 79868-22-7 has also been a subject of scrutiny. Studies have assessed its biodegradability and toxicity profiles, with findings indicating moderate persistence in aquatic environments. Regulatory agencies have implemented guidelines to manage its use and disposal, ensuring compliance with environmental protection standards.
In conclusion, 4-nitro-N,N-dipropylbenzamide (CAS No 79868-22-7) stands as a significant compound with diverse applications across multiple industries. Its unique chemical properties and structural features continue to drive innovative research, paving the way for new discoveries in pharmacology, agriculture, and materials science. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly important role in addressing global challenges in health and sustainability.
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